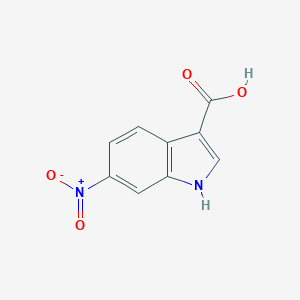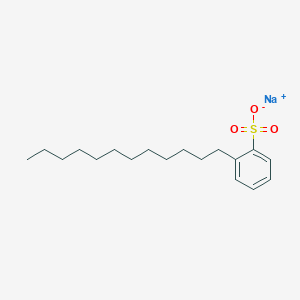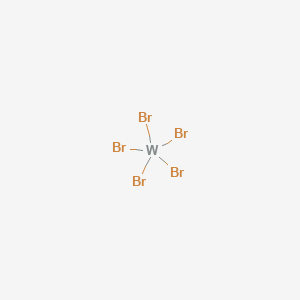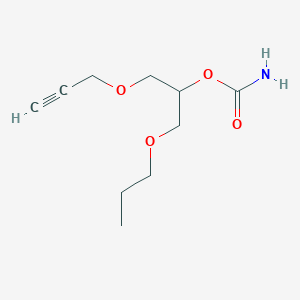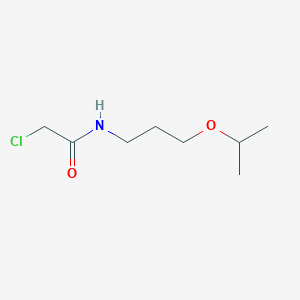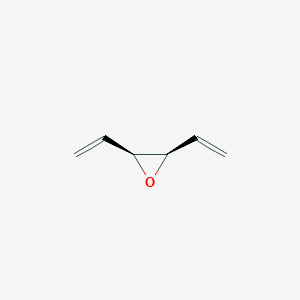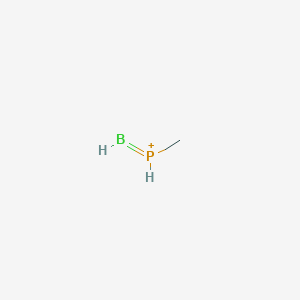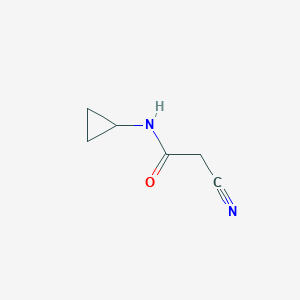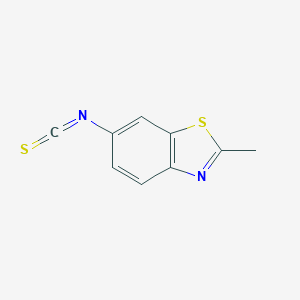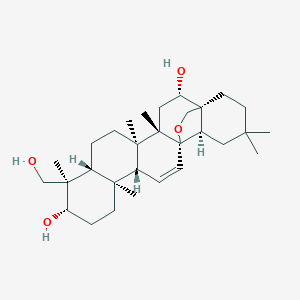
Saikogenin F
Vue d'ensemble
Description
Le Saikogenin F est un composé naturel dérivé des racines de la plante Bupleurum falcatum L. Il appartient à la classe des saponines triterpénoïdes, qui sont connues pour leurs diverses activités biologiques. Le this compound a été étudié pour ses effets thérapeutiques potentiels, en particulier dans les domaines de la recherche anticancéreuse et anti-inflammatoire .
Applications De Recherche Scientifique
Saikogenin F has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Saikogenin F, a component of Bupleurum falcatum L., has been found to have significant anti-cancer effects . The primary targets of this compound are cancer cells, specifically the human colon cancer cell line HCT 116 . It also targets microglia, inhibiting their activation in response to Aβ-induced neuroinflammation .
Mode of Action
This compound interacts with its targets by inhibiting their growth and activation. In the case of the human colon cancer cell line HCT 116, this compound markedly inhibits the growth of the cancer cells . For microglia, this compound effectively inhibits their activation in response to Aβ-induced neuroinflammation .
Biochemical Pathways
This compound is a deglycosylated metabolite of saikosaponin A and saikosaponin D, transformed by intestinal bacteria in the gastrointestinal tract . The transformation process involves recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins . This enzymatic transformation significantly improves the production of saponin metabolites of Bupleurum falcatum L .
Pharmacokinetics
The pharmacokinetics of this compound involve its transformation from saikosaponin A and D via enzymatic hydrolysis . This transformation process improves the bioavailability of this compound . The enzymes involved in this transformation, BglPm and BglLk, exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Result of Action
The result of this compound’s action is the inhibition of the growth of the human colon cancer cell line HCT 116 . It also relieves Aβ-induced cognitive impairment via inhibiting neuroinflammation and microglial activation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The enzymes involved in its transformation, BglPm and BglLk, exhibit good activity between 30–37 °C and pH 6.5–7.0 . These factors can influence the efficacy and stability of this compound.
Analyse Biochimique
Biochemical Properties
Saikogenin F interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the proliferation of A549 cells, a type of lung cancer cell, at concentrations of 50, 70, and 90 μg/mL
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of the human colon cancer cell line HCT 116 .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and how they lead to the observed effects of this compound are still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on Alzheimer’s disease in mice, different doses of this compound (10, 20, and 40 mg/kg) were administered daily . The results showed that this compound could ameliorate cognition impairment induced by amyloid β (Aβ) in these mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these metabolic pathways and the exact nature of this compound’s involvement are still being researched.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Saikogenin F peut être synthétisé à partir des saikosaponines, qui sont extraites de Bupleurum falcatum L. Le processus implique l'utilisation d'hydrolases glycosidiques recombinantes qui présentent une activité de clivage des glycosides. Les enzymes BglPm et BglLk, clonées respectivement de Paenibacillus mucilaginosus et Lactobacillus koreensis, sont utilisées pour convertir la saikosaponoside A et D en this compound via la prosaikogenine F . Les conditions de réaction impliquent généralement des températures comprises entre 30–37 °C et un pH compris entre 6,5–7,0 .
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des saikosaponines des racines séchées de Bupleurum falcatum L. Les racines sont broyées et extraites avec un mélange d'éthanol et d'eau (7:3) par extraction au reflux. L'extrait est ensuite évaporé sous pression réduite pour obtenir un extrait brut, qui est ensuite purifié par chromatographie liquide haute performance préparative .
Analyse Des Réactions Chimiques
Types de réactions : Le Saikogenin F subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des activités biologiques modifiées .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Il est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Le this compound a montré un potentiel dans les thérapies anticancéreuses et anti-inflammatoires. .
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Il exerce ses effets en :
Inhibant l'activité glycosidase : Le this compound inhibe les enzymes glycosidases, ce qui conduit à l'accumulation de protéines et de lipides glycosylés.
Modulant les voies de signalisation : Il affecte les voies de signalisation impliquées dans l'inflammation et la prolifération cellulaire, telles que les voies NF-κB et MAPK.
Induisant l'apoptose : Le this compound induit l'apoptose dans les cellules cancéreuses en activant les caspases et en favorisant la libération du cytochrome c des mitochondries
Composés similaires :
Saikogenin G : Une autre saponine triterpénoïde dérivée de Bupleurum falcatum L., avec des propriétés anticancéreuses similaires.
Prosaikogenine F : Un précurseur du this compound, également dérivé des saikosaponines.
Prosaikogenine G : Un précurseur du Saikogenin G, avec des activités biologiques similaires.
Unicité du this compound : Le this compound est unique en raison de son activité inhibitrice glycosidase spécifique et de ses puissants effets anticancéreux et anti-inflammatoires. Sa capacité à moduler plusieurs voies de signalisation et à induire l'apoptose dans les cellules cancéreuses le distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
Saikogenin G: Another triterpenoid saponin derived from Bupleurum falcatum L., with similar anti-cancer properties.
Prosaikogenin F: A precursor to this compound, also derived from saikosaponins.
Prosaikogenin G: A precursor to saikogenin G, with similar biological activities.
Uniqueness of this compound: this compound is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQSOTVBGNWDI-CUMBFETHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Saikogenin F?
A: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its effects primarily through anti-inflammatory pathways. Studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].
Q2: How does this compound affect neuroinflammation in Alzheimer's disease models?
A: Research indicates that this compound can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives [, , , , ].
Q5: How is this compound metabolized in the body?
A: this compound is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that this compound undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].
Q6: What are the primary excretion routes of this compound and its metabolites?
A: Both biliary and renal excretion pathways have been observed for this compound and its metabolites in rat models [].
Q7: What are the reported biological activities of this compound?
A: Research suggests that this compound possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].
Q8: How does the biological activity of this compound compare to its glycosylated precursors, the saikosaponins?
A: While both this compound and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, this compound exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].
Q9: How do structural modifications of this compound impact its activity?
A: Research suggests that the presence and type of sugar moieties attached to this compound can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].
Q10: What analytical methods are used to quantify this compound in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify this compound and its metabolites in biological matrices [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


